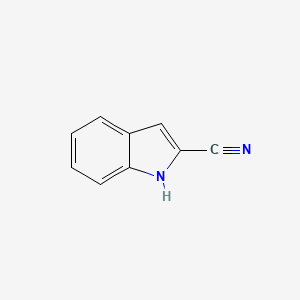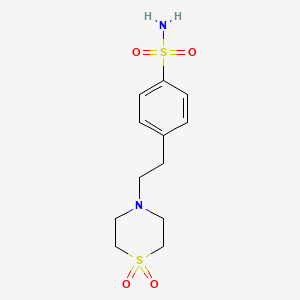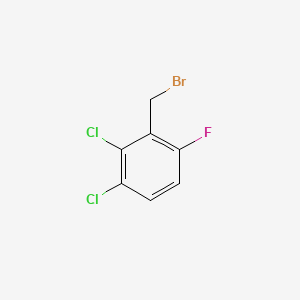
FMOC-DL-3-Thienylalanin
Übersicht
Beschreibung
FMOC-DL-3-thienylalanine is a synthetic amino acid derivative characterized by the presence of a thienyl group attached to the alanine backbone. The compound is protected by a 9-fluorenylmethoxycarbonyl (FMOC) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The molecular formula of FMOC-DL-3-thienylalanine is C22H19NO4S, and it has a molecular weight of 393.46 g/mol .
Wissenschaftliche Forschungsanwendungen
FMOC-DL-3-thienylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for more complex molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: FMOC-DL-3-thienylalanine is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
Target of Action
FMOC-DL-3-thienylalanine is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The primary target of FMOC-DL-3-thienylalanine is the amine group of amino acids, peptides, and proteins .
Mode of Action
The FMOC-DL-3-thienylalanine compound interacts with its targets by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This interaction results in the formation of a stable carbamate, protecting the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by FMOC-DL-3-thienylalanine are primarily those involved in peptide synthesis . By protecting the amine group, FMOC-DL-3-thienylalanine allows for the selective formation of peptide bonds without interference from side reactions . The downstream effects include the successful synthesis of complex peptides and proteins .
Pharmacokinetics
As a compound used in peptide synthesis, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the specific conditions of the synthesis process .
Result of Action
The molecular and cellular effects of FMOC-DL-3-thienylalanine’s action are the successful synthesis of peptides and proteins with the correct sequence and structure . By protecting the amine group, FMOC-DL-3-thienylalanine ensures that peptide bonds form at the desired locations, resulting in the correct folding and function of the synthesized proteins .
Action Environment
The action, efficacy, and stability of FMOC-DL-3-thienylalanine are influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the temperature of the reaction . For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution is a critical factor in the efficacy and stability of FMOC-DL-3-thienylalanine .
Biochemische Analyse
Biochemical Properties
FMOC-DL-3-thienylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) where it serves as a protected amino acid derivative. The FMOC (9-fluorenylmethoxycarbonyl) group protects the amino group of the alanine residue, preventing unwanted side reactions during peptide elongation. The thienyl group can also participate in π-π interactions and hydrogen bonding, influencing the folding and stability of the resulting peptides .
Cellular Effects
FMOC-DL-3-thienylalanine has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into peptides, FMOC-DL-3-thienylalanine can alter the binding affinity and specificity of the peptides for their target proteins, thereby modulating signaling pathways. Additionally, its presence in peptides can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of FMOC-DL-3-thienylalanine involves its interaction with biomolecules at the molecular level. The FMOC group provides steric hindrance and electronic effects that can influence the binding interactions of the compound with enzymes and proteins. For instance, FMOC-DL-3-thienylalanine can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access. Additionally, the thienyl group can participate in aromatic stacking interactions, further stabilizing the binding of the compound to its target .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FMOC-DL-3-thienylalanine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, FMOC-DL-3-thienylalanine may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used in peptide synthesis .
Dosage Effects in Animal Models
The effects of FMOC-DL-3-thienylalanine vary with different dosages in animal models. At low doses, the compound can be incorporated into peptides without causing significant toxicity. At higher doses, FMOC-DL-3-thienylalanine may exhibit toxic effects, including disruptions in cellular metabolism and enzyme inhibition. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
FMOC-DL-3-thienylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and other biomolecules. The presence of the thienyl group can influence the metabolic flux and levels of metabolites in these pathways. For example, FMOC-DL-3-thienylalanine can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites .
Transport and Distribution
Within cells and tissues, FMOC-DL-3-thienylalanine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, FMOC-DL-3-thienylalanine may be transported into cells via amino acid transporters and subsequently distributed to various cellular compartments where it can exert its effects .
Subcellular Localization
The subcellular localization of FMOC-DL-3-thienylalanine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For example, FMOC-DL-3-thienylalanine may be localized to the endoplasmic reticulum or mitochondria, where it can participate in protein synthesis and metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-DL-3-thienylalanine typically involves the protection of the amino group of DL-3-thienylalanine with the FMOC group. This can be achieved through the reaction of DL-3-thienylalanine with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of FMOC-DL-3-thienylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: FMOC-DL-3-thienylalanine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thienyl group can be reduced to form thiol derivatives.
Substitution: The FMOC group can be removed under basic conditions to expose the free amino group, which can then participate in further coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: The FMOC group is typically removed using piperidine in dimethylformamide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Exposure of the free amino group for further peptide coupling.
Vergleich Mit ähnlichen Verbindungen
- FMOC-DL-phenylalanine
- FMOC-DL-tryptophan
- FMOC-DL-tyrosine
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZJMRHROCYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405510 | |
| Record name | FMOC-DL-3-thienylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678991-94-1 | |
| Record name | FMOC-DL-3-thienylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)
![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)
![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1309251.png)


![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

acetate](/img/structure/B1309271.png)


![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)
![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)
